2-chloro-3-[(2,5-dimethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a synthetic organic compound with a complex structure. It belongs to the class of chromenone derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features a chlorinated chromenone core with a methoxy group attached to a dimethylphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Chlorination: The chromenone core is then chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.
Methoxylation: The chlorinated chromenone is reacted with 2,5-dimethylphenol in the presence of a base, such as potassium carbonate (K2CO3), to form the methoxy derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols, alkoxides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
- 2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H-chromen-4-one
Uniqueness
2-Chloro-3-[(2,5-dimethylphenyl)methoxy]-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific structural features, such as the chlorinated chromenone core and the methoxy group attached to a dimethylphenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
Molecular Formula |
C22H21ClO3 |
---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
2-chloro-3-[(2,5-dimethylphenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C22H21ClO3/c1-13-7-8-14(2)15(9-13)12-25-21-11-20-18(10-19(21)23)16-5-3-4-6-17(16)22(24)26-20/h7-11H,3-6,12H2,1-2H3 |
InChI Key |
RNQOJGCDIMHPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=C(C=C3C4=C(CCCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.